(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)methanol
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Overview
Description
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C₁₂H₁₅Cl₂NO₃S and a molecular weight of 324.22 g/mol . This compound belongs to the class of heterocyclic building blocks and is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)methanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-4-ylmethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Cold-chain transportation and storage at 2-8°C are recommended to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
Comparison with Similar Compounds
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol: Similar structure but with the piperidine ring substituted at the 2-position instead of the 4-position.
(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-yl)methanol: Another structural isomer with substitution at the 3-position.
Uniqueness:
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)sulfonylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c13-10-1-2-12(11(14)7-10)19(17,18)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYSNQOXFWTYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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